Ponericin-G2
Description
Ponericin-G2 is an antimicrobial peptide (AMP) originally identified in arthropods, particularly ants, as part of their innate immune defense system . It belongs to a class of cationic, amphipathic peptides characterized by their ability to disrupt microbial membranes through electrostatic interactions. Structurally, this compound adopts an alpha-helical conformation, a common feature among AMPs that facilitates pore formation in bacterial cell membranes. Its primary sequence has been compared to peptides derived from amphibian parotid gland secretions, revealing significant sequence homology (66.7%) with a peptide involved in amphibian defense mechanisms . This homology suggests evolutionary conservation of functional motifs critical for antimicrobial activity.
Properties
bioactivity |
Antibacterial, Antifungal |
|---|---|
sequence |
GWKDWLKKGKEWLKAKGPGIVKAALQAATQ |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Comparison with Amphibian Parotid Gland Peptide
A proteomic analysis of amphibian parotid gland secretions identified a peptide sharing 66.7% sequence identity with Ponericin-G2 . Key findings include:
- Sequence Alignment : Tools such as MultAlin, ClustalW, and ESPript were used to align the two peptides, highlighting conserved residues critical for alpha-helix stabilization and membrane interaction (Figure 1) .
- Structural Motifs : Both peptides exhibit a propensity for alpha-helix formation, with hydrophobic residues clustered on one face and cationic residues on the opposite, enabling membrane disruption.
- Functional Implications : The high sequence identity suggests convergent evolution in arthropod and amphibian defense systems, optimizing both peptides for broad-spectrum antimicrobial activity.
Table 1: Structural and Functional Comparison of this compound and Amphibian Peptide
Functional Comparison with Other Antimicrobial Peptides
- Melittin (Bee Venom): Both disrupt microbial membranes via alpha-helix insertion but differ in toxicity profiles; this compound may exhibit lower hemolytic activity due to sequence variations .
Key Research Findings :
- Proteomic studies emphasize the role of sequence homology in predicting AMP function. For instance, the 66.7% identity between this compound and the amphibian peptide correlates with their shared efficacy against Gram-negative pathogens .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
